4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene

Medicinal Chemistry ADME Physicochemical Properties

4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene (CAS 1260770-16-8) is a polysubstituted nitroaromatic building block featuring methoxy, nitro, and trifluoromethoxy (OCF₃) substituents on a benzene core. With a molecular formula of C₈H₆F₃NO₄ and a molecular weight of 237.13 g/mol, this compound serves as a versatile intermediate for pharmaceutical and agrochemical synthesis programs where the OCF₃ group’s unique electronic and lipophilic profile is specifically required over the more common trifluoromethyl (CF₃) isostere.

Molecular Formula C8H6F3NO4
Molecular Weight 237.134
CAS No. 1260770-16-8
Cat. No. B2474130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene
CAS1260770-16-8
Molecular FormulaC8H6F3NO4
Molecular Weight237.134
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)[N+](=O)[O-])OC(F)(F)F
InChIInChI=1S/C8H6F3NO4/c1-15-5-2-3-6(12(13)14)7(4-5)16-8(9,10)11/h2-4H,1H3
InChIKeyJSIYUZKPIAIKCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene (CAS 1260770-16-8) – Strategic Intermediate for Fluorinated Drug Discovery


4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene (CAS 1260770-16-8) is a polysubstituted nitroaromatic building block featuring methoxy, nitro, and trifluoromethoxy (OCF₃) substituents on a benzene core [1]. With a molecular formula of C₈H₆F₃NO₄ and a molecular weight of 237.13 g/mol, this compound serves as a versatile intermediate for pharmaceutical and agrochemical synthesis programs where the OCF₃ group’s unique electronic and lipophilic profile is specifically required over the more common trifluoromethyl (CF₃) isostere [2]. It is commercially available from multiple suppliers at purities exceeding 95% .

Why 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene Cannot Be Replaced by Common Analogs in Regioselective Synthesis


This compound occupies a distinct position among trifluoromethoxy-substituted nitrobenzene intermediates. Substituting the OCF₃ group with CF₃ (CAS 344-39-8) alters both lipophilicity (ΔLogP ≈ −0.12) and polar surface area (ΔPSA ≈ +9.2 Ų), which can affect membrane permeability and target binding [1][2]. Removing the 4-methoxy group (CAS 713-65-5) eliminates a key electron-donating substituent that modulates the ring’s reactivity in electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (SNAr) reactions . Changing the regioisomeric arrangement to 1-methoxy-4-nitro-2-(trifluoromethoxy)benzene (CAS 647855-18-3) repositions the nitro group from the 1-position to the 4-position, altering the site of subsequent reduction or functionalization and thereby producing different downstream intermediates entirely .

Quantitative Differentiation of 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene Against Its Closest Analogs


Lipophilicity (LogP) Comparison: OCF₃ vs CF₃ isostere

The target compound bearing an OCF₃ group has a computed LogP of 3.02520 [1], which is 0.12 log units lower than the 3.14540 LogP of the CF₃ analog (CAS 344-39-8) where the oxygen linker is absent [2]. This difference reflects the distinct lipophilic contribution of the trifluoromethoxy group (Hansch π ≈ +1.04) versus the trifluoromethyl group (Hansch π ≈ +0.88) as documented in medicinal chemistry literature [3]. For drug discovery programs where reducing excessive lipophilicity is critical to avoid promiscuous binding or metabolic liability, the OCF₃-containing compound provides a quantifiably less lipophilic alternative while retaining strong electron-withdrawing character.

Medicinal Chemistry ADME Physicochemical Properties

Regioisomeric Differentiation: Functional Group Positioning Dictates Downstream Synthetic Utility

The target compound positions the nitro group at C-1 and the methoxy group at C-4 (relative to OCF₃ at C-2), creating a 1-nitro-2-OCF₃-4-methoxy substitution pattern. Its direct regioisomer, 1-methoxy-4-nitro-2-(trifluoromethoxy)benzene (CAS 647855-18-3), places the nitro group at C-4 and the methoxy at C-1 . While both compounds share identical molecular formula (C₈H₆F₃NO₄), molecular weight (237.13), LogP (3.02520), and PSA (64.28 Ų), their chemical reactivity diverges: the target compound’s nitro group is ortho to OCF₃, introducing steric and electronic effects that influence reduction kinetics and subsequent amine acylation or diazotization [1]. The 647855-18-3 regioisomer has been specifically exemplified in the patent literature (WO2004/7444 A2, VICURON PHARMACEUTICALS) for pharmaceutical intermediate synthesis , while the target regioisomer serves different synthetic sequences requiring the nitro group at the C-1 position for subsequent ortho-directed functionalization.

Organic Synthesis Regioselectivity Patent Intermediates

Electronic Property Differentiation: OCF₃ vs OCH₃ – Electron Withdrawing Character

The trifluoromethoxy group (OCF₃) is a strong electron-withdrawing substituent, in contrast to the electron-donating methoxy group (OCH₃) [1]. When comparing the target compound (bearing OCF₃) with a hypothetical non-fluorinated analog bearing two OCH₃ groups, the OCF₃ substituent imparts a dramatically different electronic environment. Literature reports that the OCF₃ group is comparable in electron-withdrawing strength to the CF₃ group but with distinct stereoelectronic properties due to the oxygen linker [2]. Specifically, the OCF₃ group has been shown to be superior to both OCH₃ and CF₃ in promoting hydrogen/metal permutation at the ortho position, a critical parameter for directed ortho-metalation (DoM) strategies [3]. This makes the target compound a more suitable substrate for DoM chemistry compared to its non-fluorinated or CF₃-substituted analogs.

Physical Organic Chemistry Electronic Effects Substituent Effects

Commercial Purity and Scale Availability: Benchmarking Against the CF₃ Isostere

The target compound is commercially offered at 98+% purity from major suppliers including ChemScene (Cat. CS-0083360) and Leyan (Cat. 1154000), with available scales of 1 g, 5 g, 10 g, 25 g, and 100 g . In comparison, the CF₃ analog (CAS 344-39-8) is commonly supplied at 96–98% purity . The target compound’s MDL number MFCD15527500 and storage condition of sealed, dry, 2–8°C provide standardized handling parameters for procurement specifications . Pricing for the target compound from ChemScene is reported at approximately USD 267 for 1 g and USD 760 for 5 g (Global Stock pricing) , providing a transparent cost baseline for budgeting. Multiple vendor sources (AmayBio, Wanvibio, MolCore) ensure competitive supply chain redundancy .

Chemical Procurement Supply Chain Purity Specification

Validated Application Scenarios for 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene Based on Quantitative Differentiation


Medicinal Chemistry: Lead Optimization Requiring Fine-Tuned Lipophilicity with Retained Electron-Withdrawing Character

When a medicinal chemistry program identifies that a CF₃-substituted scaffold exhibits excessive lipophilicity (LogP > 3.1) that correlates with metabolic instability or off-target binding, replacement with the OCF₃-containing target compound provides a quantifiable LogP reduction of 0.12 units while maintaining strong electron-withdrawing character [1]. The higher PSA of the target (64.28 vs 55.05 Ų for the CF₃ analog) further supports improved physicochemical drug-likeness [2]. The 4-methoxy group can be selectively demethylated or modified in late-stage functionalization, while the nitro group serves as a masked amine for subsequent diversification.

Synthetic Methodology: Directed ortho-Metalation (DoM) for Polysubstituted Aromatic Construction

The target compound's OCF₃ group, positioned ortho to the nitro group, is reported in the literature to be superior to both OCH₃ and CF₃ in promoting hydrogen/metal permutation at the adjacent unsubstituted position (C-3) [3]. This enables regioselective installation of electrophiles (e.g., halogens, formyl, boryl groups) at C-3 via DoM chemistry. The resulting tetra-substituted benzene cannot be efficiently accessed using the CF₃ isostere or the non-fluorinated OCH₃ analog due to their weaker or absent ortho-directing and activating effects.

Pharmaceutical Intermediate Synthesis: Regiospecific Nitro Reduction for Aniline Building Blocks

The target compound's 1-nitro-2-OCF₃-4-OCH₃ substitution pattern yields, upon nitro reduction, a 1-amino-2-OCF₃-4-OCH₃ aniline that is distinct from the aniline derived from the regioisomer 1-OCH₃-4-nitro-2-OCF₃-benzene (CAS 647855-18-3) . The ortho relationship between NH₂ and OCF₃ in the target-derived aniline enables unique intramolecular hydrogen bonding and steric effects that influence subsequent acylation, sulfonylation, or heterocycle formation. This regiospecificity is critical when the downstream target molecule requires the amine at the C-1 position for pharmacophore alignment.

Agrochemical Discovery: Fluorinated Building Block for Crop Protection Agents

Trifluoromethoxy-substituted aromatic intermediates are increasingly utilized in agrochemical discovery programs, where the OCF₃ group imparts enhanced metabolic stability and environmental persistence compared to OCH₃ [4]. The target compound, with its three differentiated functional groups (NO₂, OCF₃, OCH₃), provides three orthogonal synthetic handles for sequential derivatization. The commercial availability at scales up to 100 g supports initial structure-activity relationship (SAR) exploration through to preliminary field trials .

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